Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl-
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Overview
Description
Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- is an organic compound with a complex structure It is characterized by the presence of a sulfonyl group, a methylthio group, and a phenyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylthio)acetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, dichloromethane as a solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Sulfonamide derivatives, thioether derivatives.
Scientific Research Applications
Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- involves its interaction with specific molecular targets. The sulfonyl and methylthio groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in biological molecules, increasing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(4-methylphenyl)-
- Ethanone, 1-[4-(methylthio)phenyl]-
- Ethanone, 2-bromo-1-(4-methylphenyl)-
Uniqueness
Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylthio)-1-phenyl- is unique due to the presence of both sulfonyl and methylthio groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry.
Properties
CAS No. |
87228-53-3 |
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Molecular Formula |
C16H16O3S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-methylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C16H16O3S2/c1-12-8-10-14(11-9-12)21(18,19)16(20-2)15(17)13-6-4-3-5-7-13/h3-11,16H,1-2H3 |
InChI Key |
MXUQAGMEFYZXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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